![molecular formula C15H13NO B1604697 2-(4-Methoxyphenyl)indolizine CAS No. 7496-82-4](/img/structure/B1604697.png)
2-(4-Methoxyphenyl)indolizine
Overview
Description
“2-(4-Methoxyphenyl)indolizine” is a chemical compound with the CAS Number: 7496-82-4 . It has a molecular weight of 223.27 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of indolizines, including “this compound”, has been a topic of interest in recent years . The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has been overshadowed by numerous new strategies that have been revealed especially within the last ten years . These new strategies include transition metal-catalyzed reactions and approaches based on oxidative coupling .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 . This code provides a unique representation of the compound’s molecular structure .
Chemical Reactions Analysis
Indolizine derivatives, including “this compound”, have been the subject of various chemical reactions . These reactions include radical-induced synthetic approaches, which are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 223.27 . It should be stored at a temperature of 28 C .
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Solubility Characteristics : 2-(4-Methoxyphenyl)indolizine can be synthesized through reactions involving 4-methoxyphenacylbromide and benzylpyridines. The resulting compounds exhibit unique solubility characteristics, highlighting their distinct chemical properties (Venturella, 1964).
Biological Applications and Potential Therapeutic Uses
- Potential in Cancer Research : Indolizines, including derivatives of this compound, have shown promising results in cancer research. Specific indolizine derivatives demonstrated significant antiproliferative effects on melanoma cell lines, indicating their potential as lead compounds for anti-cancer therapeutics (Ghinet et al., 2015).
- Antiviral Properties : Studies have identified certain indolizine derivatives with significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus, highlighting the potential of these compounds in antiviral therapies (Foster et al., 1995).
- Antibacterial Activity Against Tuberculosis : Indolizine derivatives, including those related to this compound, have been synthesized with specific activity against Mycobacterium tuberculosis, suggesting their use in treating tuberculosis (Gundersen et al., 2007).
Photophysical Properties
- Photochemical Applications : Indolizines, including this compound derivatives, have been studied for their photophysical properties. They exhibit characteristics that make them suitable for applications in photochemical reactions, such as red light-induced photooxidation, which can be applied in releasing functional molecules in a controlled manner (Watanabe et al., 2020).
Computational and Structural Analysis
- Molecular Structure and Electronic Properties : Computational studies on pyridylindolizine derivatives containing this compound have provided insights into their molecular structure and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields (Cojocaru et al., 2013).
Safety and Hazards
Future Directions
Indolizine derivatives, including “2-(4-Methoxyphenyl)indolizine”, have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . The future directions in this field could involve the development of novel approaches for the synthesis of indolizine and its derivatives .
Mechanism of Action
Target of Action
2-(4-Methoxyphenyl)indolizine is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine and its derivatives have been found to exhibit a variety of potential biological activities . .
Mode of Action
It’s known that indolizine derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Indolizine derivatives are known to have a variety of potential biological activities , suggesting they may interact with multiple biochemical pathways.
Result of Action
Indolizine derivatives are known to exhibit a variety of potential biological activities , suggesting that this compound may have similar effects.
Action Environment
properties
IUPAC Name |
2-(4-methoxyphenyl)indolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMVZZLEJULVAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323975 | |
Record name | 2-(4-methoxyphenyl)indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7496-82-4 | |
Record name | NSC405331 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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